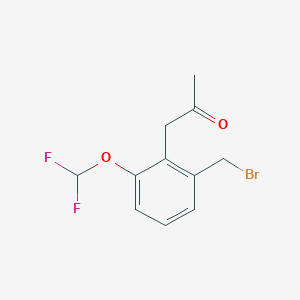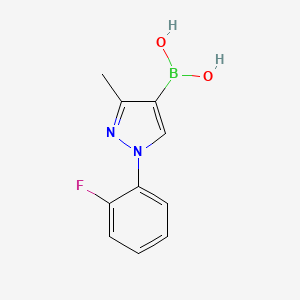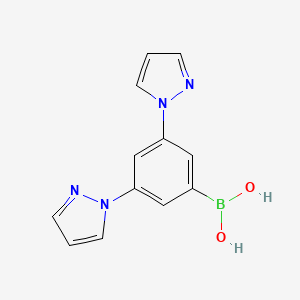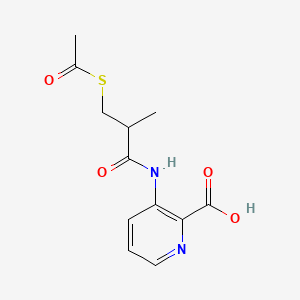
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom or the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronate esters, while substitution reactions could produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
- 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
Uniqueness
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BFN3O2 |
|---|---|
Poids moléculaire |
206.97 g/mol |
Nom IUPAC |
(5-fluoro-2-imidazol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-4-12-8(3-6(7)9(14)15)13-2-1-11-5-13/h1-5,14-15H |
Clé InChI |
CMYJROCSLJGLIT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1F)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


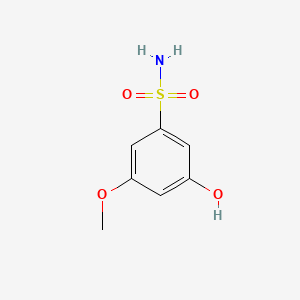
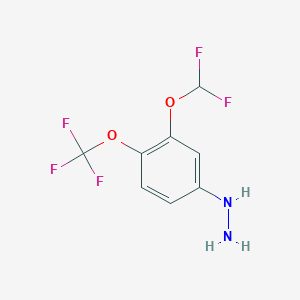



![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
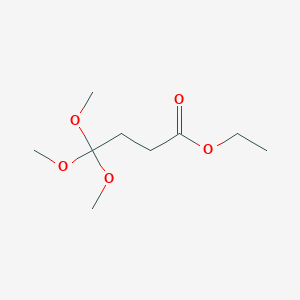
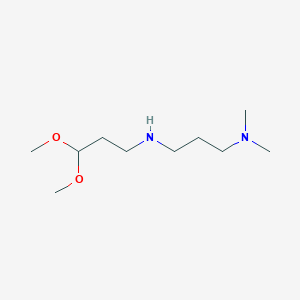
![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
